Cas no 2229033-24-1 (3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol)

3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol structure
2229033-24-1 structure
商品名:3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol
CAS番号:2229033-24-1
MF:C8H9ClF2N2O
メガワット:222.619667768478
CID:6367675
PubChem ID:165652824

3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol 化学的及び物理的性質

名前と識別子

    • 3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol
    • 2229033-24-1
    • EN300-1960305
    • インチ: 1S/C8H9ClF2N2O/c1-5-4-6(13-7(9)12-5)8(10,11)2-3-14/h4,14H,2-3H2,1H3
    • InChIKey: METSVDKNJDRXTO-UHFFFAOYSA-N
    • ほほえんだ: ClC1=NC(C)=CC(C(CCO)(F)F)=N1

計算された属性

  • せいみつぶんしりょう: 222.0371469g/mol
  • どういたいしつりょう: 222.0371469g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 46Ų

3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1960305-1.0g
3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol
2229033-24-1
1g
$1572.0 2023-06-02
Enamine
EN300-1960305-0.5g
3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol
2229033-24-1
0.5g
$1509.0 2023-09-17
Enamine
EN300-1960305-10.0g
3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol
2229033-24-1
10g
$6758.0 2023-06-02
Enamine
EN300-1960305-5.0g
3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol
2229033-24-1
5g
$4557.0 2023-06-02
Enamine
EN300-1960305-2.5g
3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol
2229033-24-1
2.5g
$3080.0 2023-09-17
Enamine
EN300-1960305-10g
3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol
2229033-24-1
10g
$6758.0 2023-09-17
Enamine
EN300-1960305-1g
3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol
2229033-24-1
1g
$1572.0 2023-09-17
Enamine
EN300-1960305-0.25g
3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol
2229033-24-1
0.25g
$1447.0 2023-09-17
Enamine
EN300-1960305-0.05g
3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol
2229033-24-1
0.05g
$1320.0 2023-09-17
Enamine
EN300-1960305-0.1g
3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol
2229033-24-1
0.1g
$1384.0 2023-09-17

3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol 関連文献

3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-olに関する追加情報

Introduction to 3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol (CAS No. 2229033-24-1)

3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2229033-24-1, represents a unique structural motif that combines a pyrimidine core with a difluorinated propyl side chain. The presence of both chloro and methyl substituents on the pyrimidine ring, alongside the difluoro group on the propyl chain, endows this molecule with distinct chemical properties that make it a promising candidate for further exploration in drug discovery and development.

The pyrimidine scaffold is a fundamental structural unit in many biologically active molecules, particularly in nucleoside analogs and kinase inhibitors. The modification of this core with electron-withdrawing and electron-donating groups can significantly influence its interactions with biological targets. In the case of 3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol, the chloro group at the 2-position and the methyl group at the 6-position are strategically positioned to modulate electronic properties and steric hindrance. These modifications can enhance binding affinity to enzymes or receptors while minimizing off-target effects.

The introduction of difluorine atoms at the 3-position of the propyl chain is another key feature of this compound. Fluorine atoms are well-known for their ability to improve metabolic stability, lipophilicity, and binding affinity in drug molecules. The difluoropropyl group not only enhances these properties but also introduces rigidity to the molecular structure, which can be beneficial for optimizing pharmacokinetic profiles. This structural feature has been extensively studied in recent years, particularly in the development of next-generation antiviral and anticancer agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have suggested that 3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol may exhibit inhibitory activity against certain kinases and other enzymes involved in cancer progression. The combination of chloro and methyl substituents on the pyrimidine ring is thought to mimic natural substrates or transition states, thereby facilitating potent binding interactions.

In addition to its potential as an enzyme inhibitor, this compound has also been explored for its antimicrobial properties. The unique structural features of 3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol may disrupt essential bacterial or viral processes by interfering with vital metabolic pathways or structural components. Preliminary studies have shown promising results in vitro, indicating that this compound could serve as a lead molecule for developing novel antimicrobial agents.

The synthesis of 3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol presents an intriguing challenge due to its complex functionalization requirements. Advanced synthetic methodologies, including cross-coupling reactions and fluorination techniques, are employed to construct the desired framework efficiently. The optimization of reaction conditions is crucial to achieving high yields and purity while minimizing side products that could complicate downstream applications.

As research continues to evolve, the role of specialized compounds like 3-(2-chloro-6-methylpyrimidin-4-yl)-3,3-difluoropropan-1-ol in addressing unmet medical needs is becoming increasingly evident. Its unique structural attributes offer a rich foundation for designing molecules with tailored biological activities. By leveraging cutting-edge synthetic strategies and computational tools, scientists are paving the way for new therapeutic interventions across various disease domains.

The integration of machine learning algorithms into drug discovery pipelines has further accelerated the identification of promising candidates like this one. Predictive models can analyze vast datasets to identify structural features associated with high biological activity, guiding experimental efforts toward more efficient development programs. This interdisciplinary approach underscores the importance of collaboration between chemists, biologists, and computational scientists in advancing pharmaceutical innovation.

In conclusion,3-(2-chloro-6-methylpyrimidin-4-ylyl)-3,3-difluoropropanalcohol (CAS No. 22290332)412 represents a compelling example of how structural complexity can be leveraged to develop novel therapeutics. Its potential applications in oncology and antimicrobial therapy highlight its significance as a research tool and lead compound. As our understanding of biological systems grows more sophisticated, compounds like this will continue to play a pivotal role in shaping the future of medicine.

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